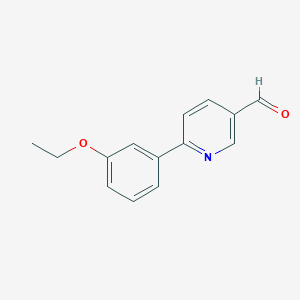
1-fluoro-3,4,5,6-tetrahydroxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3,4,5,6-tetrahidroxihexan-2-ona es un compuesto orgánico con la fórmula molecular C6H11FO5. Este compuesto se caracteriza por la presencia de un átomo de flúor y múltiples grupos hidroxilo unidos a una cadena de hexano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-fluoro-3,4,5,6-tetrahidroxihexan-2-ona generalmente implica la fluoración de un precursor adecuado, como un derivado de hexano con grupos hidroxilo. Un método común es el uso de agentes fluorantes electrofílicos como el 1-fluoro-2,4,6-trimetilpiridinio tetrafluoroborato . La reacción se lleva a cabo bajo condiciones controladas para asegurar una fluoración selectiva en la posición deseada.
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para lograr un alto rendimiento y pureza. La elección del agente fluorante y el solvente también juega un papel crucial en la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-Fluoro-3,4,5,6-tetrahidroxihexan-2-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se usan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo usando reactivos como la azida de sodio (NaN3) o el cianuro de potasio (KCN).
Productos Principales:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-Fluoro-3,4,5,6-tetrahidroxihexan-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se usa como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como un precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-fluoro-3,4,5,6-tetrahidroxihexan-2-ona implica su interacción con objetivos moleculares a través de sus grupos funcionales. El átomo de flúor y los grupos hidroxilo pueden participar en enlaces de hidrógeno, interacciones electrostáticas y enlaces covalentes con moléculas diana. Estas interacciones pueden modular la actividad de enzimas, receptores y otras biomoléculas, lo que lleva a varios efectos biológicos.
Compuestos Similares:
1,4,5,6-Tetrahidroxihexan-2-ona: Estructura similar pero carece del átomo de flúor.
Hexano, 1-fluoro-: Contiene un átomo de flúor pero carece de múltiples grupos hidroxilo.
(3S,4S,5S)-5-fluoro-1,3,4,6-tetrahidroxihexan-2-ona: Un isómero estereoisómero con una disposición espacial diferente de átomos.
Singularidad: 1-Fluoro-3,4,5,6-tetrahidroxihexan-2-ona es único debido a la presencia de un átomo de flúor y múltiples grupos hidroxilo, que confieren propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
1,4,5,6-Tetrahydroxyhexane-2-one: Similar structure but lacks the fluorine atom.
Hexane, 1-fluoro-: Contains a fluorine atom but lacks multiple hydroxyl groups.
(3S,4S,5S)-5-fluoro-1,3,4,6-tetrahydroxyhexan-2-one: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness: 1-Fluoro-3,4,5,6-tetrahydroxyhexan-2-one is unique due to the presence of both a fluorine atom and multiple hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
1-fluoro-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2 |
Clave InChI |
RSKQTWRWSVXAHS-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(=O)CF)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049331.png)

![N'-[(E)-(3-bromophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12049354.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)
![Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12049375.png)
![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)
![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)



![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)

